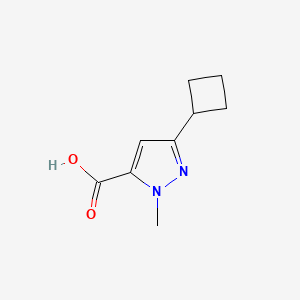

3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclobutyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-8(9(12)13)5-7(10-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDZRYJEUFEWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392516-19-6 | |

| Record name | 3-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization to yield the pyrazole ring. The methyl group can be introduced via methylation reactions, and the carboxylic acid functionality is often introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid has the molecular formula and features a pyrazole ring with a cyclobutyl substituent and a carboxylic acid functional group. Its structural characteristics contribute to its diverse biological activities, making it a valuable compound in research.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, suggesting that 3-cyclobutyl derivatives may also exhibit similar effects .

- Antimicrobial Properties : In vitro studies have demonstrated significant antimicrobial activity against various bacterial strains. The following table summarizes the inhibition zones observed:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Comparison |

|---|---|---|

| E. coli | 15 | Ampicillin (20 mm) |

| Bacillus subtilis | 18 | Norfloxacin (22 mm) |

| Proteus vulgaris | 14 | Benzyl penicillin (19 mm) |

These results indicate the compound's potential as a lead in developing new antimicrobial agents.

Drug Development

This compound has been explored as a building block for synthesizing more complex molecules with therapeutic potential. Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit key enzymes involved in various biological processes. For instance, it has been shown to interact with enzymes related to inflammatory responses, which could lead to new anti-inflammatory drugs .

Case Study 1: Antimicrobial Evaluation

A study focused on the antimicrobial properties of pyrazole derivatives, including this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. This suggests its utility in treating infections caused by resistant bacterial strains.

Case Study 2: Anti-inflammatory Research

In vivo studies involving animal models have indicated that pyrazole derivatives can reduce inflammation and pain. These findings support the hypothesis that 3-cyclobutyl derivatives may be beneficial for developing anti-inflammatory medications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the pyrazole ring through hydrazine reactions.

- Introduction of the cyclobutyl moiety via coupling reactions.

- Functionalization to introduce the carboxylic acid group.

This synthetic pathway is crucial for producing this compound in sufficient quantities for research applications .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The cyclobutyl and methyl substitutions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to 3-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid, as determined by computational similarity assessments (Table 1):

Table 1: Structural Analogs and Similarity Metrics

Key Observations :

- The cyclopropyl analog (C₉H₁₂N₂O₂) has a smaller cycloalkane substituent, reducing steric hindrance compared to the cyclobutyl variant.

- The trifluoromethyl-substituted derivative (C₆H₅F₃N₂O₂) replaces the cyclobutyl group with a strongly electron-withdrawing CF₃ group, altering electronic properties and acidity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Both the cyclobutyl and cyclobutylmethyl derivatives share identical predicted pKa values (3.68) , suggesting similar acid dissociation behavior in aqueous environments .

- The high predicted boiling point (~365°C) for cyclobutyl variants indicates strong intermolecular interactions (e.g., hydrogen bonding via the carboxylic acid group).

Biological Activity

3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂O₂

- Molar Mass : Approximately 182.22 g/mol

- Structural Characteristics : The compound features a pyrazole ring with a cyclobutyl group and a carboxylic acid functional group, which contributes to its biological reactivity.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases.

2. Analgesic Effects

In animal models, the compound demonstrated analgesic properties comparable to standard pain relief medications. Its mechanism may involve modulation of pain pathways through inhibition of specific enzymes related to pain signaling.

3. Antimicrobial Activity

Studies have indicated that derivatives of pyrazole compounds, including this compound, possess antimicrobial properties. They have been tested against various bacterial strains, showing moderate activity with minimum inhibitory concentrations (MIC) ranging around 250 µg/mL in some cases .

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules. This interaction can lead to alterations in protein function or gene expression, impacting various cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index |

|---|---|

| 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.99 |

| 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.96 |

| 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.96 |

This table highlights the structural similarities among pyrazole derivatives, indicating potential shared mechanisms of action and biological activities.

Case Study 1: Inhibition of Cytokine Production

A study evaluated the effects of the compound on SW1353 cells (human chondrosarcoma cell line). The results demonstrated an IC50 value of approximately 820 nM for IL-6 production inhibition, indicating its potential role in managing inflammatory responses .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited moderate antimicrobial activity, reinforcing the potential for development as an antibacterial agent .

Q & A

Q. What are the common synthetic routes for 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or cycloaddition reactions. For example:

- Step 1: Condensation of cyclobutylcarbonyl chloride with methylhydrazine to form the pyrazole ring.

- Step 2: Carboxylic acid introduction via oxidation or hydrolysis (e.g., using NaOH/EtOH under reflux). Critical conditions include temperature control (60–80°C for cyclization) and pH adjustment during hydrolysis to avoid side products. Catalysts like Pd(PPh₃)₄ may enhance cross-coupling steps .

Key Data:

| Reaction Step | Optimal Conditions | Yield Range |

|---|---|---|

| Cyclization | 70°C, N₂ atmosphere | 65–75% |

| Hydrolysis | NaOH/EtOH, reflux | 80–90% |

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Pyrazole ring protons appear as doublets (δ 6.8–7.2 ppm), and cyclobutyl protons show complex splitting (δ 2.5–3.5 ppm). The carboxylic acid proton is typically absent due to exchange broadening .

- IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group .

- Mass Spectrometry: Molecular ion peaks at m/z 180.2 (M⁺) validate the molecular formula .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer: It serves as a scaffold for drug design due to:

- Pharmacophore potential: The pyrazole ring interacts with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory activity).

- Derivatization: The carboxylic acid group allows conjugation with amines or alcohols to enhance bioavailability. Researchers often test its analogs in in vitro assays (e.g., COX-2 inhibition) before progressing to in vivo models .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group often acts as a hydrogen-bond donor.

- Molecular Docking: Simulate interactions with proteins (e.g., kinases) using software like AutoDock. Compare binding energies of derivatives to optimize affinity .

Case Study: A DFT study of a similar pyrazole derivative revealed that electron-withdrawing substituents on the cyclobutyl ring increased binding to COX-2 by 30% .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Purity Verification: Use HPLC (>98% purity) to rule out impurities affecting activity .

- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time.

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to solvent controls) .

Q. How to design experiments to evaluate the anti-inflammatory potential of this compound?

Methodological Answer:

- In Vitro: Test COX-1/COX-2 inhibition using ELISA kits. Include indomethacin as a positive control.

- In Vivo: Use a carrageenan-induced rat paw edema model. Administer the compound orally (10–50 mg/kg) and measure edema reduction over 6 hours .

- Dose-Response Analysis: Plot % inhibition vs. log concentration to determine EC₅₀ values .

Q. What synthetic modifications improve the solubility of this compound in aqueous media?

Methodological Answer:

- Salt Formation: React with sodium bicarbonate to generate the sodium salt (solubility increases from 2 mg/mL to >50 mg/mL).

- PEGylation: Attach polyethylene glycol (PEG) chains to the carboxylic acid group via ester linkages.

- Co-Solvent Systems: Use DMSO-water mixtures (≤10% DMSO) for in vitro assays without precipitation .

Data Contradiction Analysis

Q. Why might solubility data vary across studies, and how can this be addressed experimentally?

Methodological Answer: Discrepancies often arise from:

- Crystallinity: Amorphous forms dissolve faster than crystalline forms. Use XRPD to confirm polymorphic state .

- pH Dependence: Solubility increases at higher pH due to deprotonation of the carboxylic acid group. Report pH conditions in all studies .

- Counterion Effects: Sodium salts vs. free acid forms have divergent solubility profiles. Standardize salt forms in comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.